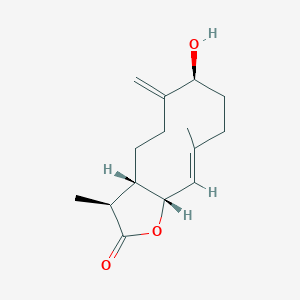
Eunicea sesquiterpenoid 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eunicea sesquiterpenoid 3 is a germacrane sesquiterpenoid and a secondary alcohol. It has a role as a metabolite and an antimalarial.
Scientific Research Applications
Anti-Plasmodial Activity
Eunicea sesquiterpenoids have demonstrated significant inhibitory effects on the growth of the malarial parasite Plasmodium falciparum. This was observed in a study involving secondary metabolites from the Caribbean gorgonian octocoral Eunicea sp. These compounds belong to various types of sesquiterpenes and exhibit notable anti-plasmodial properties (Garzón et al., 2005).
Antimicrobial and Antiprotozoal Activities
The sesquiterpenoids from Eunicea species have shown promising antimicrobial and antiprotozoal activities. For instance, compounds isolated from Eunicea laciniata displayed significant antiprotozoal and antimicrobial effects (Bashyal et al., 2006). This suggests potential applications in combating microbial and protozoal infections.
Anti-Inflammatory Properties
Some sesquiterpenoids from Eunicea fusca, like eunicidiol, have exhibited anti-inflammatory activity. This was determined by evaluating their ability to reduce edema in a mouse ear model, indicating potential therapeutic applications in inflammation-related disorders (Marchbank et al., 2012).
Enhancing Insulin-Producing Cells Proliferation
Cembranoids from Eunicea sp. have been shown to possess a proliferative effect on insulin-producing cells. This finding opens up possibilities for the use of these compounds in diabetes treatment and research (Porras et al., 2018).
properties
Product Name |
Eunicea sesquiterpenoid 3 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3S,3aS,7S,10E,11aR)-7-hydroxy-3,10-dimethyl-6-methylidene-3,3a,4,5,7,8,9,11a-octahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H22O3/c1-9-4-7-13(16)10(2)5-6-12-11(3)15(17)18-14(12)8-9/h8,11-14,16H,2,4-7H2,1,3H3/b9-8+/t11-,12-,13-,14-/m0/s1 |
InChI Key |
LEXBBZCFWJNTGC-OYLFHFCFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC(=C)[C@H](CC/C(=C/[C@@H]2OC1=O)/C)O |
Canonical SMILES |
CC1C2CCC(=C)C(CCC(=CC2OC1=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





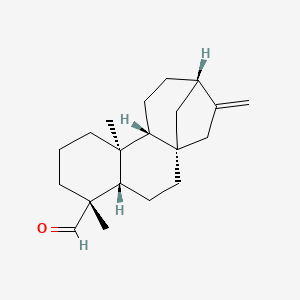
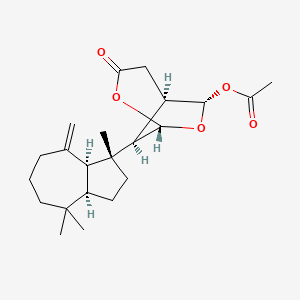
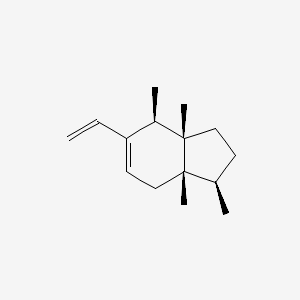


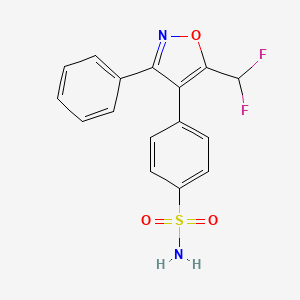

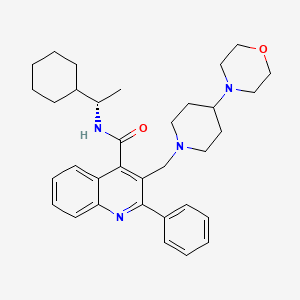
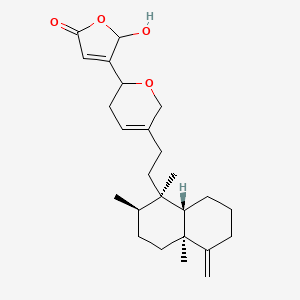
![5-[(E)-2-[6-(2-Fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B1254208.png)

